Comparative Transporter Pharmacology: DAT and NET Releasing Activity vs. BMPEA, MPPA, and Amphetamine
In rat brain synaptosomes, N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) demonstrates a markedly distinct pharmacological profile relative to its in-class analogs and the reference stimulant amphetamine. Specifically, DMPPA exhibits weak substrate activity exclusively at the norepinephrine transporter (NET) with an EC₅₀ of 1337 nM, whereas it fails to evoke significant dopamine release at DAT [1]. In contrast, the N-methyl analog (MPPA) and the unsubstituted primary amine (BMPEA) retain DAT releasing activity, with BMPEA displaying an EC₅₀ of 627 nM at DAT and 125 nM at NET [1]. Amphetamine, the structural isomer, is approximately 200-fold more potent at NET (EC₅₀ = 8 nM) and >100-fold more potent at DAT (EC₅₀ = 5 nM) [1].
| Evidence Dimension | Monoamine transporter releasing activity (EC₅₀) |
|---|---|
| Target Compound Data | NET: EC₅₀ = 1337 nM; DAT: no significant release |
| Comparator Or Baseline | BMPEA (NET EC₅₀=125 nM, DAT EC₅₀=627 nM); MPPA (DAT & NET active); Amphetamine (NET EC₅₀=8 nM, DAT EC₅₀=5 nM) |
| Quantified Difference | DMPPA is >10-fold less potent at NET than BMPEA and >160-fold less potent than amphetamine; lacks DAT activity entirely vs. all comparators |
| Conditions | Rat brain synaptosomes; [³H]MPP⁺ release assays for DAT and [³H]NE release assays for NET |
Why This Matters
This pronounced pharmacological divergence ensures that DMPPA cannot serve as a surrogate for BMPEA, MPPA, or amphetamine in any neuropharmacological study targeting dopaminergic or noradrenergic pathways, thereby justifying the procurement of this specific reference standard for unambiguous identification and SAR investigations.
- [1] Schindler CW, Thorndike EB, Rice KC, Baumann MH. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. J Pharmacol Exp Ther. 2019;368(3):441-449. View Source
